molecular formula C16H15F3N2O2S2 B6508260 2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877654-31-4

2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6508260
CAS No.: 877654-31-4
M. Wt: 388.4 g/mol
InChI Key: NRWUORSRSGPRTH-UHFFFAOYSA-N
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Description

: Typically achieved through cross-coupling reactions such as Suzuki-Miyaura or Stille coupling.

Industrial production would likely focus on optimizing these synthetic routes for scalability, yield, and cost-efficiency, often involving robust reaction conditions and catalysts to streamline the process.

Preparation Methods

The synthesis of 2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be achieved through multi-step organic synthesis techniques. Typically, the synthesis might begin with the functionalization of a thiophene ring, followed by the construction of the pyrimidine ring system. Key reaction conditions involve:

  • Functionalization of Thiophene Ring

    : Nucleophilic substitution or electrophilic aromatic substitution to introduce the isopropylthio group.

  • Formation of Pyrimidine Ring

    : Condensation reactions involving appropriate intermediates to form the pyrimidine-thiophene core.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation

    : Oxidative processes might target the sulfur or other reactive sites, using reagents like hydrogen peroxide or peracids.

  • Reduction

    : Reduction of specific groups within the compound using reagents such as lithium aluminum hydride.

  • Substitution

    : Substitution reactions, particularly at the aromatic ring, using halogens or nucleophiles under various conditions.

Common reagents include strong acids, bases, oxidizing agents, and reducing agents. Major products would depend on the specific reactions but could include modified versions of the initial compound with different functional groups or degrees of saturation.

Scientific Research Applications

  • Chemistry

    : Used as an intermediate for the synthesis of other complex organic molecules.

  • Biology

    : Possible applications as a probe or ligand in biological studies due to its unique structure.

  • Medicine

    : Investigated for pharmacological activities such as anti-inflammatory or anticancer properties.

  • Industry

Mechanism of Action

The compound's effects are exerted through specific interactions with molecular targets, such as enzymes or receptors. The isopropylthio and trifluoromethoxyphenyl groups may interact with hydrophobic or active sites, influencing biological pathways and molecular signaling. The unique structure allows for precise binding and modulation of target activity.

Comparison with Similar Compounds

Compared to other thieno[3,2-d]pyrimidin-4-ones or similar heterocyclic compounds, 2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one stands out due to its specific substituents which confer distinct properties. Similar compounds include:

  • Thieno[3,2-d]pyrimidin-4-ones without trifluoromethoxyphenyl group

    : These compounds lack the electronic and steric effects provided by the trifluoromethoxy group.

  • Pyrimidine derivatives with different thiophene substituents

    : Variations in the thiophene substituents alter the compound's reactivity and interactions.

Properties

IUPAC Name

2-propan-2-ylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S2/c1-9(2)25-15-20-12-7-8-24-13(12)14(22)21(15)10-3-5-11(6-4-10)23-16(17,18)19/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWUORSRSGPRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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